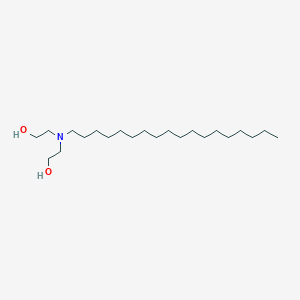

Stearyldiethanolamine

Description

Properties

IUPAC Name |

2-[2-hydroxyethyl(octadecyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25/h24-25H,2-22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLNTMNRNCENRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036311 | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10213-78-2 | |

| Record name | Stearyldiethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10213-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-(octadecylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Octadecylimino)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(octadecylimino)bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYLDIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J75C7GK1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N,N-Bis(2-hydroxyethyl)stearylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Bis(2-hydroxyethyl)stearylamine, a versatile nonionic or cationic surfactant. The content herein is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

Core Synthesis Pathways

The industrial production of N,N-Bis(2-hydroxyethyl)stearylamine predominantly relies on two main synthetic routes: the ethoxylation of stearylamine and the direct amidation of stearic acid or its methyl ester with diethanolamine. Each pathway offers distinct advantages and is selected based on feedstock availability, desired product purity, and process economics.

Ethoxylation of Stearylamine

This process involves the direct addition of ethylene oxide to stearylamine. The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. The degree of ethoxylation can be controlled to produce a range of stearyl amine ethoxylates, with N,N-Bis(2-hydroxyethyl)stearylamine being a key product.[1][2] This method is favored for its efficiency in producing compounds with varying hydrophilic properties.[1]

Amidation of Stearic Acid with Diethanolamine

A widely utilized method involves the condensation reaction between stearic acid and diethanolamine.[3][4] This reaction can be performed with or without a catalyst and typically involves heating the reactants to drive off the water formed during the reaction.[4] A variation of this method employs methyl stearate in place of stearic acid, reacting it with diethanolamine in an aminolysis reaction.[3][5] This route can yield a product with higher purity.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary synthesis pathways of N,N-Bis(2-hydroxyethyl)stearylamine, compiled from various sources.

| Parameter | Ethoxylation of Stearylamine | Amidation of Stearic Acid with Diethanolamine | Amidation of Methyl Stearate with Diethanolamine |

| Reactants | Stearylamine, Ethylene Oxide | Stearic Acid, Diethanolamine | Methyl Stearate, Diethanolamine |

| Molar Ratio (Acid/Amine:Amine/Alcohol) | Varies based on desired ethoxylation | 1:2 (initial), then 1:1[4] or 2.21-2.65:1 (weight ratio)[3] | 1:1.86 (approx. 0.05 mol : 0.093 mol)[5] |

| Catalyst | Basic catalysts (e.g., alkali metal hydroxides, sodium methylate)[3] | Often not required[4], but basic catalysts can be used[3] | Sodium methoxide[5] |

| Catalyst Loading | Not specified | 0.5%-1.5% of total reactant weight[3] | Not specified |

| Reaction Temperature (°C) | Not specified | 90-100[3] or 170-190[4] | 80-90[5] |

| Reaction Time (hours) | Not specified | 2-3[3] or 1-2 per stage[4] | Not specified |

| Pressure | Elevated | Normal[3] | Not specified |

| Solvent | Not specified | Propyl carbinol (for washing)[3] | Methanol[5] |

| Yield (%) | High (industrial process) | >90% (for related diethanolamides)[3] | 87.6% (for the intermediate stearamide)[5] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N,N-Bis(2-hydroxyethyl)stearylamine via the amidation of stearic acid with diethanolamine, based on established methodologies.[3][4]

Materials:

-

Stearic Acid

-

Diethanolamine

-

Basic Catalyst (e.g., Sodium Hydroxide or Sodium Methylate) (optional)

-

Propyl Carbinol (for purification)

-

Deionized Water

Equipment:

-

Reaction vessel with a heating mantle and overhead stirrer

-

Reflux condenser with a water trap (e.g., Dean-Stark apparatus)

-

Thermometer

-

Vacuum source for distillation

Procedure:

-

Reactant Charging: In a clean and dry reaction vessel, melt the stearic acid. For an initial condensation, a molar ratio of 1:2 stearic acid to diethanolamine can be used.[4]

-

Initial Condensation: Add the diethanolamine to the molten stearic acid. Heat the mixture to a temperature range of 170-180°C.[4] If a catalyst is used, the temperature can be lower, around 90-100°C.[3]

-

Water Removal: During the reaction, water will be formed as a byproduct. Continuously remove the water using a reflux condenser with a water trap to drive the reaction to completion.

-

Second Condensation (optional): For a different product profile, after the initial reaction, the remainder of the stearic acid can be added to achieve a 1:1 molar ratio, and the reaction is continued at 170-180°C for an additional period.[4]

-

Monitoring: The reaction progress can be monitored by measuring the acid value and the amount of water collected. The reaction is considered complete when the acid value is below a certain threshold (e.g., less than 10)[4] or after a predetermined reaction time of 2-3 hours.[3]

-

Purification: After the reaction is complete, the product can be purified. One method involves washing the reaction mixture with propyl carbinol and water to remove any unreacted starting materials and byproducts.[3]

-

Solvent Removal: The propyl carbinol is then removed under vacuum to yield the final N,N-Bis(2-hydroxyethyl)stearylamine product.

Process Visualization

The following diagrams illustrate the key synthesis pathways for N,N-Bis(2-hydroxyethyl)stearylamine.

Caption: Ethoxylation of Stearylamine Synthesis Workflow.

Caption: Amidation of Stearic Acid Synthesis Workflow.

References

- 1. shreechem.in [shreechem.in]

- 2. atamankimya.com [atamankimya.com]

- 3. CN102212017A - High-content synthesis method of diethanolamide stearate - Google Patents [patents.google.com]

- 4. US2540678A - Fatty acid alkylolamine condensation and products - Google Patents [patents.google.com]

- 5. talenta.usu.ac.id [talenta.usu.ac.id]

An In-depth Technical Guide on the Research Applications of Stearyldiethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Stearyldiethanolamine (SDA), focusing on its chemical properties, synthesis, and current and potential research applications, particularly in the realm of drug delivery and nanomedicine. While direct research on SDA in advanced drug delivery systems is emerging, this paper extrapolates from the well-established use of analogous tertiary amine cationic lipids to project its potential and outline future research directions.

Core Concepts: Chemical and Physical Properties of this compound

This compound (CAS No. 10213-78-2) is a tertiary amine with a long hydrophobic stearyl chain (C18) and two hydrophilic ethanol groups. This amphiphilic nature underpins its function as a surfactant, emulsifier, and antistatic agent.[1][2] Its tertiary amine headgroup is of particular interest in drug delivery, as it can be protonated at physiological pH, rendering it cationic and suitable for interacting with negatively charged molecules like nucleic acids.

| Property | Value | Reference |

| Molecular Formula | C22H47NO2 | [3] |

| Molecular Weight | 357.61 g/mol | [4] |

| Melting Point | 49-51 °C | [4] |

| Boiling Point | 260-285 °C at 5 Torr | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in ethanol (100 mg/mL), DMSO (41.67 mg/mL) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between diethanolamine and a stearyl halide, such as 1-bromooctadecane.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethanolamine

-

1-Bromooctadecane

-

Potassium bicarbonate (K2CO3)

-

Potassium iodide (KI)

-

Acetonitrile

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Acetone

-

Deionized water

Procedure:

-

In a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, combine diethanolamine (10 g, 95 mmol), 1-bromooctadecane (37.96 g, 0.114 mol), potassium bicarbonate (39.33 g, 0.285 mol), and potassium iodide (0.5 g) in 200 mL of acetonitrile.

-

Heat the reaction mixture to reflux with constant stirring and maintain for 3 hours.

-

After the reaction is complete, remove the acetonitrile using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic phase twice with deionized water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from acetone to yield white crystals of this compound.[4]

Characterization: The final product can be characterized by its melting point, and spectroscopic techniques such as Infrared (IR) spectroscopy to confirm the presence of hydroxyl groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the overall structure.[4] Thin Layer Chromatography (TLC) can be used to assess purity.[4]

Current and Potential Research Applications

This compound's primary established applications are in the cosmetics and textile industries as an antistatic agent and emulsifier.[2] However, its chemical structure suggests significant potential in the pharmaceutical sciences, particularly in the formulation of drug delivery systems.

Antibacterial Applications

SDA has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanism involves the disruption of the bacterial cell membrane by its long alkyl chain, leading to increased permeability and eventual cell death.[1] This makes it a candidate for incorporation into antibacterial films and nonwoven fabrics for medical and hygiene applications.[2]

This compound in Nanoparticle-Based Drug Delivery

The structural similarity of SDA to other tertiary amine cationic lipids, which are key components of lipid nanoparticles (LNPs) for nucleic acid delivery, suggests its potential in this advanced field.[5] Cationic lipids are crucial for encapsulating negatively charged drugs like siRNA and DNA and facilitating their cellular uptake.[5]

3.2.1. Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which can be stabilized by surfactants like SDA. They are a promising delivery system for both lipophilic and hydrophilic drugs.[6]

Materials:

-

This compound (SDA)

-

A solid lipid (e.g., tristearin)

-

A model drug (e.g., a hydrophobic anticancer drug)

-

Poloxamer 188 (as a co-surfactant)

-

Purified water

Procedure (High-Pressure Homogenization):

-

Melt the tristearin and SDA together.

-

Disperse the model drug in the molten lipid mixture.

-

Separately, dissolve the Poloxamer 188 in hot purified water to form the aqueous phase.

-

Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

-

Homogenize the pre-emulsion using a high-pressure homogenizer at an elevated temperature for several cycles.

-

Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.

-

Characterize the SLNs for particle size, zeta potential, drug entrapment efficiency, and in vitro drug release.[6][7]

3.2.2. Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, stabilized by surfactants. SDA can act as a key surfactant in these formulations to deliver poorly water-soluble drugs.[8][9]

Materials:

-

This compound (SDA)

-

An oil phase (e.g., medium-chain triglycerides)

-

A model lipophilic drug

-

A co-surfactant (e.g., Transcutol HP)

-

Purified water

Procedure (Spontaneous Emulsification):

-

Prepare the organic phase by dissolving the model drug, SDA, and the co-surfactant in the oil.

-

Slowly add the organic phase to the aqueous phase (purified water) with gentle magnetic stirring.

-

The nanoemulsion will form spontaneously.

-

Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.[8][10]

Gene Delivery

As a cationic lipid, SDA has the potential to be used in the formulation of lipoplexes (lipid-DNA complexes) for gene therapy. The positively charged headgroup of SDA can electrostatically interact with the negatively charged phosphate backbone of nucleic acids, condensing them into nanoparticles that can be taken up by cells.[5][11]

Quantitative Data on SDA-based Formulations (Hypothetical)

The following tables present hypothetical yet realistic quantitative data for SDA-based nanoparticles, based on values reported for similar cationic lipid formulations. These tables are intended to serve as a benchmark for future experimental work.

Table 1: Physicochemical Properties of Hypothetical SDA-based Solid Lipid Nanoparticles (SLNs)

| Formulation Code | SDA:Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| SDA-SLN-1 | 1:10 | 150 ± 5.2 | 0.21 ± 0.02 | +35.5 ± 1.5 | 85.2 ± 3.1 |

| SDA-SLN-2 | 1:5 | 135 ± 4.8 | 0.18 ± 0.03 | +42.1 ± 2.0 | 89.5 ± 2.5 |

| SDA-SLN-3 | 1:2 | 120 ± 6.1 | 0.15 ± 0.01 | +48.7 ± 1.8 | 92.3 ± 2.8 |

Table 2: In Vitro Transfection Efficiency of Hypothetical SDA-based Lipoplexes

| Formulation Code | N/P Ratio* | Transfection Efficiency (% of cells) | Cell Viability (%) |

| SDA-LPX-1 | 2:1 | 25 ± 2.5 | 90 ± 4.2 |

| SDA-LPX-2 | 5:1 | 45 ± 3.1 | 82 ± 5.1 |

| SDA-LPX-3 | 10:1 | 60 ± 4.5 | 70 ± 6.3 |

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Future Perspectives and Conclusion

This compound presents a promising, yet largely unexplored, platform for the development of novel drug delivery systems. Its straightforward synthesis, amphiphilic nature, and cationic potential make it an attractive candidate for formulating nanoparticles for a variety of therapeutic applications, including antibacterial treatments and gene therapy.

The primary challenge lies in the lack of dedicated research into its efficacy and safety in drug delivery contexts. Future work should focus on:

-

Formulation and Characterization: Systematically formulating and characterizing SDA-based SLNs, nanoemulsions, and liposomes with various drugs and nucleic acids.

-

In Vitro and In Vivo Studies: Evaluating the biocompatibility, cellular uptake, and therapeutic efficacy of these formulations in relevant cell culture and animal models.

-

Mechanism of Action: Elucidating the precise mechanisms by which SDA-based nanoparticles interact with cell membranes and facilitate endosomal escape.

This technical guide serves as a foundational document to stimulate further research into the applications of this compound in drug development. By leveraging the existing knowledge of cationic lipids and nanoparticle technology, researchers can unlock the full potential of this versatile molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10213-78-2 [chemicalbook.com]

- 5. The development of tertiary amine cationic lipids for safe and efficient siRNA delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 6. japsonline.com [japsonline.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Nanoemulsions: Formulation, characterization, biological fate, and potential role against COVID-19 and other viral outbreaks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Synthesis and evaluation of diethylethylamine-chitosan for gene delivery: composition effects on the in vitro transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Stearyldiethanolamine: A Technical Guide to Safety and Toxicology for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearyldiethanolamine (CAS No. 10213-78-2), also known as PEG-2 Stearamine, is a tertiary amine used in various industrial and cosmetic applications as a surfactant, emulsifier, and antistatic agent.[1][2] This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound to inform its safe handling and use in a laboratory setting.

The primary source for the safety assessment of this compound is the Cosmetic Ingredient Review (CIR) Expert Panel, which evaluated it as part of a group of 47 polyethylene glycols (PEGs) cocamine and related ingredients. The CIR Expert Panel concluded that these ingredients are safe for use in cosmetics in the present practices of use and concentration when formulated to be non-irritating.[1][2][3][4][5]

A significant portion of the safety evaluation relies on a structure-activity relationship (SAR) and read-across approach due to the limited specific toxicological data for this compound itself.[3] Data on related compounds and the potential for metabolism to Diethanolamine (DEA) and stearic acid inform the overall assessment. This guide summarizes the available quantitative data, outlines standard experimental protocols for key toxicological endpoints, and presents logical workflows and metabolic pathways through diagrams.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2-[2-hydroxyethyl(octadecyl)amino]ethanol |

| Synonyms | This compound, PEG-2 Stearamine, N-Stearyldiethanolamine |

| CAS Number | 10213-78-2 |

| Molecular Formula | C22H47NO2 |

| Molecular Weight | 357.6 g/mol [1] |

| Physical Description | Pellets or Large Crystals; Liquid; Other Solid[1][2] |

Toxicological Data

A substantial lack of specific toxicological data for this compound necessitates a read-across approach from structurally related compounds and its potential metabolites. The following tables summarize the available data.

This compound and Related Compounds

| Endpoint | Species | Route | Results | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50: 0.75 - 1.3 g/kg (for PEG-2 Cocamine) | [3] |

| Rat | Oral | LD50: 1.2 g/kg (for PEG-15 Cocamine) | [3] | |

| Repeat Dose Dermal Toxicity | Rat | Dermal | No systemic toxic effects at 10% (for PEG-15 Cocamine, 6-week study) | [3] |

| Skin Irritation | - | - | Causes skin irritation (GHS Classification)[1][5] | - |

| Eye Irritation | - | - | Causes serious eye damage/irritation (GHS Classification)[1][5] | - |

| Skin Sensitization | - | - | No data available | - |

| Mutagenicity | - | - | No data available | - |

| Carcinogenicity | - | - | No data available | - |

| Reproductive/Developmental Toxicity | - | - | No data available | - |

Diethanolamine (DEA) - A Potential Metabolite

The safety assessment of alkyldiamines often considers the potential for hydrolysis to DEA and the corresponding fatty acid. The extensive toxicological database for DEA is therefore relevant.

| Endpoint | Species | Route | Results | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 1 g/kg | [6][7] |

| Acute Dermal Toxicity | - | Dermal | LD50 > 1 g/kg | [6][7] |

| Skin Irritation | Rabbit | Dermal | Moderate irritation | [6] |

| Eye Irritation | Rabbit | Ocular | Severe irritation | [6] |

| Repeat Dose Toxicity | Rat, Mouse | Oral, Dermal | Target organs: liver, kidney, blood, CNS[4][6] | - |

| Carcinogenicity | Mouse | Dermal | Increased incidence of liver and kidney tumors | [4] |

| Rat | Dermal | No evidence of carcinogenic activity | - | |

| Mutagenicity | - | In vitro / In vivo | Generally not considered genotoxic | [6] |

Ecotoxicity Data

| Endpoint | Species | Results | Exposure Time |

| Toxicity to Fish | Danio rerio (Zebra fish) | LC50: 0.1 mg/L | 96 h |

| Toxicity to Aquatic Invertebrates | Daphnia magna | EC50: 0.043 mg/L | 48 h |

| Toxicity to Algae | Pseudokirchneriella subcapitata | EC50: 119 µg/L | 72 h |

| Toxicity to Microorganisms | Activated sludge | EC50: 167 mg/L | 3 h |

Data from ChemicalBook Safety Data Sheet.[8]

Experimental Protocols (Standard Methodologies)

As specific experimental protocols for this compound are not publicly available, this section outlines the standard OECD guidelines that are typically followed for toxicological testing of industrial chemicals.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the LD50 and identify the acute oral toxicity of a substance.

-

Principle: A stepwise procedure with the use of a limited number of animals (typically rats) per step. The outcome of each step determines the dose for the next step.

-

Animal Dosing: Animals are fasted prior to dosing. The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The result is the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.

Skin Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Principle: The test substance is applied to the shaved skin of a single animal (typically a rabbit) in a stepwise manner.

-

Application: A small amount of the substance is applied to a gauze patch, which is then applied to the skin and held in place with a semi-occlusive dressing for a specified period (e.g., 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized system.

-

Endpoint: The substance is classified as corrosive or irritant based on the severity, duration, and reversibility of the skin lesions.

Eye Irritation/Corrosion - OECD 405

This method assesses the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The other eye serves as a control.

-

Application: A specified amount of the liquid or solid substance is instilled into the eye.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals after application (e.g., 1, 24, 48, and 72 hours).

-

Scoring: Ocular lesions are scored using a standardized system.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye damage.

Skin Sensitization - OECD 429 (Local Lymph Node Assay: LLNA)

The LLNA is an in vivo method to screen for the skin sensitization potential of a substance.

-

Principle: The method measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear of mice.

-

Application: The test substance is applied to the ears of the mice for three consecutive days.

-

Measurement: On day 6, a radiolabeled thymidine or an alternative label is injected, and the animals are sacrificed a few hours later. The draining lymph nodes are excised, and the incorporation of the label is measured.

-

Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle control animals. An SI of ≥ 3 is considered a positive result for skin sensitization.

Visualizations: Workflows and Pathways

Caption: General workflow for toxicological assessment.

Caption: Proposed metabolic pathway and read-across logic.

Safety and Handling in the Laboratory

Based on the available data, the following precautions are recommended when handling this compound in a laboratory setting:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent serious eye damage.[1][5]

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat to prevent skin irritation.[1][5][8]

-

Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.

-

-

Handling:

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8]

-

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

-

Impurities and Stability:

-

Be aware of potential impurities from the manufacturing process, such as 1,4-dioxane and ethylene oxide.[3]

-

This compound is a tertiary amine and may contain residual secondary amines. Therefore, it should not be used in formulations containing N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[3]

-

Conclusion

The available data, primarily from the Cosmetic Ingredient Review, support the safe use of this compound in controlled applications when appropriate safety measures are taken. The main hazards identified are skin and severe eye irritation.[1][5] Due to significant gaps in the toxicological data for this compound, its overall safety assessment relies heavily on read-across from related compounds and its potential metabolite, Diethanolamine. For laboratory use, adherence to standard chemical hygiene practices, including the use of appropriate personal protective equipment, is essential to minimize exposure and mitigate risks. Researchers should also be mindful of the potential for nitrosamine formation if working with nitrosating agents.

References

- 1. Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. cir-safety.org [cir-safety.org]

- 5. ewg.org [ewg.org]

- 6. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

Spectral analysis of Stearyldiethanolamine (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of Stearyldiethanolamine

Introduction

This compound (SDA), with the chemical formula C₂₂H₄₇NO₂, is a tertiary amine featuring a long C18 alkyl chain (stearyl group) and two hydroxyethyl groups attached to the nitrogen atom.[1][2] This amphiphilic structure lends it surfactant properties, making it a valuable compound in various industrial and commercial applications, including as an antistatic agent in plastics, an emulsifier in cosmetics, and a component in antibacterial films.[1][3][4] Accurate characterization of SDA is critical for quality control, formulation development, and safety assessment. This guide provides a detailed examination of the spectral properties of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of SDA provides distinct signals for the protons in the stearyl chain and the diethanolamine moiety. The spectrum is typically recorded in a solvent like deuterated chloroform (CDCl₃). The following table summarizes the key proton signals as reported in the literature.[1]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration (No. of H) | Coupling Constant (J, Hz) | Assignment |

| 3.53 | Triplet | 4H | 5.43 | -N(CH₂CH₂ OH)₂ |

| 3.27 | Singlet (broad) | 2H | - | -OH |

| 2.57 | Triplet | 4H | 5.43 | -N(CH₂ CH₂OH)₂ |

| 2.44 | Triplet | 2H | 7.06 | Stearyl CH₂ -N- |

| 1.34 | Multiplet | 2H | - | Stearyl -CH₂ -CH₂-N- |

| 1.18 | Singlet (broad) | 30H | - | Stearyl -(CH₂ )₁₅- |

| 0.80 | Triplet | 3H | 5.85 | Stearyl CH₃ - |

Source: Data compiled from ChemicalBook.[1]

The spectrum clearly resolves the terminal methyl group of the stearyl chain at ~0.80 ppm, the bulk methylene groups of the long alkyl chain as a broad signal at ~1.18 ppm, and the distinct methylene groups of the diethanolamine portion (N-CH₂ and O-CH₂) at ~2.57 ppm and ~3.53 ppm, respectively. The broad singlet for the hydroxyl protons at ~3.27 ppm is characteristic and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Shift (δ, ppm) | Assignment |

| ~60.5 | -N(CH₂CH₂ OH)₂ |

| ~56.0 | -N(CH₂ CH₂OH)₂ |

| ~54.0 | Stearyl CH₂ -N- |

| ~32.0 | Stearyl -CH₂ -CH₂-N- |

| ~29.7 | Stearyl -(CH₂ )n- (bulk chain) |

| ~29.4 | Stearyl -CH₂ -CH₃ |

| ~22.7 | Stearyl -CH₂ -CH₂-CH₃ |

| ~14.1 | Stearyl CH₃ - |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS) or hexamethyldisiloxane (HMDS), for chemical shift referencing.[1]

-

Instrument Setup: Use a 200 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire the spectrum using a standard pulse program with a 90° pulse angle.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance signal via the Nuclear Overhauser Effect (NOE).[5]

-

Set the spectral width to cover -10 to 180 ppm.

-

Set a relaxation delay (D1) of 2-5 seconds to allow for full relaxation of the long-chain carbons.[5]

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Vibrational Mode Analysis

The IR spectrum of this compound is dominated by absorptions from its hydroxyl, alkyl, and amine functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3310 | Broad, Strong | O-H stretching (hydrogen-bonded) |

| 2955-2915 | Strong | C-H asymmetric stretching (CH₃, CH₂) |

| 2850-2840 | Strong | C-H symmetric stretching (CH₃, CH₂) |

| ~1465 | Medium | C-H bending (scissoring) of CH₂ groups |

| ~1150-1050 | Medium-Strong | C-N stretching of tertiary amine |

| ~1040 | Strong | C-O stretching of primary alcohol |

Data includes observed peak and typical ranges. The O-H stretch at 3310 cm⁻¹ is explicitly reported.[1]

The most prominent feature is the broad, strong absorption band for the O-H stretch, centered around 3310 cm⁻¹, which is characteristic of hydrogen-bonded hydroxyl groups.[1] The sharp, strong peaks in the 2800-3000 cm⁻¹ region confirm the presence of the long aliphatic stearyl chain.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples like SDA.[6]

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove moisture, which can cause interfering absorption bands (~3400 cm⁻¹ and ~1650 cm⁻¹).[7]

-

In an agate mortar, grind 1-2 mg of this compound until it is a fine powder.[6]

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample until the mixture is homogenous.[6]

-

-

Pellet Formation:

-

Transfer the KBr-sample mixture into a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[8]

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or an empty sample chamber.

-

Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

Fragmentation Pattern Analysis

For this compound (Molecular Weight: 357.61 g/mol ), Electron Ionization (EI) or Gas Chromatography-Mass Spectrometry (GC-MS) typically leads to characteristic fragmentation patterns.[2][9] The primary fragmentation mechanism for tertiary amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion.

Two major alpha-cleavage pathways are predicted and observed for SDA:

-

Cleavage of the Stearyl Chain: Loss of a C₁₇H₃₅ radical from the stearyl group results in a prominent fragment ion at m/z 118 . This corresponds to the [N(CH₂CH₂OH)₂(CH₂)]⁺ ion. This fragment is often a key identifier for N-alkyl diethanolamines.

-

Cleavage of an Ethanol Group: Loss of a •CH₂OH radical from one of the ethanolamine arms results in a fragment ion at m/z 326 .

The NIST GC-MS data for this compound confirms the presence of significant peaks at m/z 118 and 326, supporting this fragmentation pathway.[9]

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 357 | [C₂₂H₄₇NO₂]⁺ | Molecular Ion (M⁺) |

| 326 | [C₂₀H₄₂NO]⁺ | M⁺ - •CH₂OH (Alpha-cleavage) |

| 118 | [C₅H₁₂NO₂]⁺ | M⁺ - •C₁₇H₃₅ (Alpha-cleavage) |

Source: Data compiled from PubChem/NIST.[9]

Experimental Protocol for GC-MS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane or hexane.

-

In some cases, derivatization (e.g., trifluoroacetylation) may be employed to improve the volatility and chromatographic behavior of the amine, though it is often not necessary for SDA.[10][11]

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Use a split/splitless injector, typically set to 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold for several minutes to ensure elution.

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Typically 230°C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 400 amu).

-

Visualized Workflows and Relationships

References

- 1. This compound | 10213-78-2 [chemicalbook.com]

- 2. N,N-Bis(2-hydroxyethyl)stearylamine | C22H47NO2 - BuyersGuideChem [buyersguidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Safety assessment of the substance N,N-bis(2-hydroxyethyl)stearylamine partially esterified with saturated C16/C18 fatty acids, for use in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. shimadzu.com [shimadzu.com]

- 7. scienceijsar.com [scienceijsar.com]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

The Role of Stearyldiethanolamine as an Antistatic Agent in Polymers: A Technical Guide

For Researchers, Scientists, and Product Development Professionals

This in-depth technical guide explores the core principles of Stearyldiethanolamine's function as an antistatic agent in polymeric systems. It provides a detailed overview of its mechanism of action, quantitative performance metrics, and standardized experimental protocols for evaluation.

Introduction to Electrostatic Dissipation in Polymers

Polymers are inherently insulating materials, prone to the accumulation of static electrical charges on their surfaces. This can lead to a range of issues, from dust attraction that compromises aesthetics and performance to electrostatic discharge (ESD) events that can damage sensitive electronic components or create hazards in flammable environments.[1] Antistatic agents are additives incorporated into polymers to mitigate these effects by enabling the dissipation of static charges.[1]

This compound (N,N-bis(2-hydroxyethyl)stearamine) is a non-ionic, migratory antistatic agent. Its chemical structure, featuring a long hydrophobic stearyl tail and two hydrophilic hydroxyethyl head groups, makes it particularly effective in a variety of polymers, including polyolefins like polyethylene (PE) and polypropylene (PP).

Mechanism of Action: A Migratory Approach

This compound functions as an internal antistatic agent, meaning it is compounded into the polymer matrix during processing.[2][3] Its antistatic effect is not immediate but develops as the additive migrates to the polymer surface over time.[2][3] This migratory mechanism can be broken down into the following key stages:

-

Migration to the Surface: Due to its limited compatibility with the non-polar polymer matrix, the this compound molecules gradually migrate, or "bloom," to the surface of the plastic part. The rate of this migration is influenced by factors such as the concentration of the additive, the crystallinity of the polymer, and the ambient temperature.[3]

-

Formation of a Conductive Layer: Once at the surface, the hydrophilic diethanolamine head groups of the molecules orient themselves outwards. These groups attract and bind water molecules from the surrounding atmosphere.[4]

-

Charge Dissipation: The absorbed atmospheric moisture forms a microscopic, continuous conductive layer on the polymer's surface. This layer allows for the movement and neutralization of static charges, effectively lowering the surface resistivity of the material.[4]

The effectiveness of migratory antistatic agents like this compound is therefore dependent on the ambient relative humidity (RH). Higher humidity leads to greater moisture absorption and improved antistatic performance.[3]

Mechanism of a migratory antistatic agent.

Quantitative Performance Evaluation

The effectiveness of an antistatic agent is primarily quantified by measuring the surface resistivity and static decay time of the polymer. Untreated polymers typically exhibit very high surface resistivity, often greater than 10¹⁴ Ω/sq.[5] The incorporation of an antistatic agent aims to reduce this value into the "antistatic" or "static dissipative" range.

| Performance Classification | Surface Resistivity (Ω/sq) |

| Insulative | > 10¹² |

| Antistatic / Static Dissipative | 10⁹ - 10¹² |

| Conductive | < 10⁹ |

Note: These ranges can vary slightly depending on the specific standard or application.

While specific performance data for this compound is proprietary to manufacturers, the following table provides representative data for similar migratory antistatic agents in common polyolefins. The performance is highly dependent on the concentration of the additive and the relative humidity.

| Polymer | Additive Concentration (% w/w) | Conditioning (23°C, 50% RH) | Surface Resistivity (Ω/sq) |

| LDPE | 0.0 | 48 hours | > 10¹⁴ |

| LDPE | 0.5 | 48 hours | ~ 10¹¹ |

| LDPE | 1.0 | 48 hours | ~ 10¹⁰ |

| PP | 0.0 | 48 hours | > 10¹⁴ |

| PP | 1.0 | 48 hours | ~ 10¹¹ |

| PP | 2.0 | 48 hours | ~ 10¹⁰ |

This table presents typical values for migratory antistatic agents. Actual results for this compound may vary.

Experimental Protocols

Accurate and reproducible measurement of antistatic properties is critical for research and development. The following are standardized protocols for determining surface resistivity and static decay.

Surface Resistivity Measurement (ASTM D257)

Surface resistivity is the ratio of the DC voltage drop per unit length to the surface current per unit width. It is a measure of the resistance to the flow of current across the surface of a material and is reported in ohms per square (Ω/sq).

Methodology:

-

Sample Preparation:

-

Mold or cut a flat specimen of the polymer compound to a standard size, typically a 4-inch diameter disk or a 4-inch square.[6]

-

Ensure the surfaces of the specimen are clean and free from contamination.

-

-

Conditioning:

-

Condition the specimens at a controlled temperature and relative humidity for a specified period before testing. A common condition is 23°C ± 2°C and 50% ± 5% RH for at least 48 hours. This is crucial as the performance of migratory antistats is humidity-dependent.[5]

-

-

Test Procedure:

-

Place the specimen in a test fixture featuring a set of electrodes, as specified in ASTM D257. A common configuration is a circular inner electrode and a concentric ring-shaped outer electrode.

-

Apply a specified DC voltage (e.g., 100V or 500V) across the electrodes for a set duration, typically 60 seconds.[7]

-

Measure the resistance to current flow between the electrodes using a high-resistance meter (ohmmeter).

-

Calculate the surface resistivity using the measured resistance and the geometry of the electrodes.

-

Workflow for Surface Resistivity Measurement.

Static Decay Measurement (IEC 61340-5-1)

Static decay testing measures the ability of a material to dissipate a known applied charge. The result is the time it takes for the charge to decay to a specified percentage (e.g., 10%) of its initial value.

Methodology:

-

Sample Preparation and Conditioning: Follow the same procedures as for surface resistivity testing to ensure consistent and comparable results.

-

Test Procedure:

-

Place the conditioned specimen in the static decay test apparatus.

-

Apply a high voltage (typically ±5000V) to the surface of the specimen to charge it.

-

Turn off the voltage source and simultaneously start a timer.

-

A non-contacting electrostatic voltmeter monitors the charge on the specimen's surface.

-

The time required for the charge to dissipate to a predetermined level (e.g., 10% or 1% of the initial charge) is recorded as the static decay time.

-

Conclusion

This compound is an effective migratory antistatic agent for a variety of polymers. Its mechanism of action relies on its migration to the polymer surface and the subsequent attraction of atmospheric moisture to form a conductive layer that dissipates static charges. The performance of this compound is dependent on its concentration within the polymer and the ambient humidity. For accurate and reliable evaluation of its antistatic properties, standardized test methods such as ASTM D257 for surface resistivity and IEC 61340-5-1 for static decay are essential. This guide provides the foundational knowledge for researchers and professionals to understand and utilize this compound in the development of antistatic polymer formulations.

References

Stearyldiethanolamine discovery and historical development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stearyldiethanolamine (C₂₂H₄₇NO₂), a tertiary fatty amine, has emerged as a versatile compound with a wide array of applications across various industries, including cosmetics, textiles, and pharmaceuticals. This technical guide provides a comprehensive overview of this compound, detailing its discovery and historical development, physicochemical properties, synthesis methodologies, and diverse applications. The document includes detailed experimental protocols for its synthesis, quantitative data presented in structured tables, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N,N-bis(2-hydroxyethyl)octadecylamine, is a waxy solid at room temperature characterized by a long hydrophobic stearyl chain and two hydrophilic hydroxyethyl groups attached to a tertiary nitrogen atom.[1][2] This amphiphilic nature imparts excellent surfactant, emulsifying, and antistatic properties to the molecule.[1] Its ability to function as a cationic surfactant (in acidic conditions), a non-ionic surfactant, and a chemical intermediate has led to its adoption in a multitude of industrial and commercial products.[3] This guide aims to provide a detailed technical resource on the core aspects of this compound, from its historical origins to its synthesis and modern-day applications.

Discovery and Historical Development

The precise moment of discovery for this compound is not definitively documented in readily available literature. However, its development is intrinsically linked to the broader history of fatty amines and alkanolamines, which saw significant exploration in the early to mid-20th century. Patents from the 1940s and 1950s describe the synthesis of various N-alkyl diethanolamines, indicating a growing interest in this class of compounds for various industrial applications.

A notable early reference to a compound closely related to this compound can be found in a 1951 patent credited to Nikawitz, Edward J.[4] This period marked a surge in research into surfactants and emulsifiers for use in textiles, cosmetics, and other industries. The synthesis of tertiary fatty amines, including those with hydroxyethyl groups, was a logical progression in the quest for novel surface-active agents.

The commercial production and application of this compound have evolved over the decades. Initially utilized for its antistatic and emulsifying properties in industrial settings, its applications have expanded significantly. The U.S. production volumes reported between 2016 and 2019 highlight its continued industrial relevance.[5]

Physicochemical Properties

This compound exhibits a range of physical and chemical properties that are crucial for its various applications. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₇NO₂ | [5] |

| Molecular Weight | 357.61 g/mol | [6] |

| Appearance | White to almost white waxy solid or powder | [1] |

| Melting Point | 51 °C | [6] |

| Boiling Point | 260-285 °C at 5 Torr | [4] |

| Density | 0.8782 g/cm³ at 50 °C | [4] |

| CAS Number | 10213-78-2 | [5] |

| Solubility | Soluble in methanol and other organic solvents; limited solubility in water. | [1] |

Synthesis of this compound

There are two primary methods for the synthesis of this compound, which are detailed below.

Synthesis from Diethanolamine and Stearyl Bromide

This method involves the N-alkylation of diethanolamine with stearyl bromide. It is a common laboratory-scale synthesis that yields a high-purity product.

Materials:

-

Diethanolamine (95 mmol)

-

1-Bromooctadecane (stearyl bromide) (0.114 mol)

-

Potassium bicarbonate (0.285 mol)

-

Potassium iodide (catalyst)

-

Acetonitrile (solvent)

-

Dichloromethane (solvent)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Acetone (for recrystallization)

Procedure:

-

In a 500 mL three-necked flask equipped with a reflux condenser and a stirrer, add diethanolamine, 1-bromooctadecane, potassium bicarbonate, and a catalytic amount of potassium iodide to acetonitrile.[6]

-

Heat the reaction mixture to reflux with constant stirring and maintain for 3 hours.[6]

-

After the reaction is complete, remove the acetonitrile by rotary evaporation.[6]

-

Dissolve the residue in dichloromethane.[6]

-

Wash the organic phase twice with deionized water.[6]

-

Dry the organic phase over anhydrous magnesium sulfate and filter.[6]

-

Concentrate the filtrate under reduced pressure.[6]

-

Recrystallize the resulting residue from acetone to yield the final product as white crystals.[6]

Synthesis from Stearic Acid and Diethanolamine

This industrial method involves the direct amidation of stearic acid with diethanolamine. This process is often favored for large-scale production due to the lower cost of stearic acid compared to stearyl bromide.

Materials:

-

Stearic acid

-

Diethanolamine

-

Basic catalyst (e.g., sodium methylate or an alkali metal hydroxide)

-

n-butyl alcohol (for washing)

-

Water

Procedure:

-

Charge a reaction vessel with stearic acid. Heat the stearic acid under a vacuum to remove any trace amounts of water.[1]

-

Add diethanolamine and a basic catalyst to the reactor. The weight ratio of stearic acid to diethanolamine is typically in the range of 2.21-2.65:1.[7]

-

Carry out the ammonolysis reaction under normal pressure at a temperature of 90-100 °C for 2-3 hours.[7]

-

After the reaction is complete, wash the reaction mixture with n-butyl alcohol and water to remove unreacted reagents and byproducts.[1]

-

Separate the organic layer and remove the n-butyl alcohol and any remaining water by vacuum distillation to obtain the final product.[1]

References

- 1. CN102212017A - High-content synthesis method of diethanolamide stearate - Google Patents [patents.google.com]

- 2. CAS 10213-78-2: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 10213-78-2 [chemicalbook.com]

- 7. US2451942A - Preparation of n-alkyl diethanolamines - Google Patents [patents.google.com]

An In-depth Technical Guide on the Theoretical Properties of 2,2'-(Octadecylimino)bisethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of 2,2'-(Octadecylimino)bisethanol, also known as stearyldiethanolamine. This amphiphilic molecule, possessing a long hydrophobic octadecyl chain and a hydrophilic diethanolamine headgroup, exhibits a range of properties that make it a compound of interest for various applications, including as a non-ionic antistatic agent, an emulsifier, and a potential antimicrobial agent. This document details its physicochemical characteristics, synthesis and characterization methodologies, and explores its biological activities with a focus on its proposed mechanism of action. Experimental protocols for its synthesis and biological evaluation are provided, alongside visualizations of key processes to facilitate understanding and further research.

Physicochemical Properties

2,2'-(Octadecylimino)bisethanol is a waxy solid at room temperature, characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₇NO₂ | [1][2] |

| Molar Mass | 357.62 g/mol | [3][4] |

| Appearance | White to light yellow waxy solid with a slight amine flavor. | [1] |

| Density | 0.907 ± 0.06 g/cm³ (20 °C) | [1] |

| Refractive Index | 1.4560 (589 nm, 50 °C) | [1] |

| Melting Point | 46-49 °C | [2] |

| Boiling Point | 260-285 °C at 5 Torr | [2] |

| Solubility | Slightly soluble in organic solvents such as ethanol, isopropanol, and benzene. Insoluble in water. | [1][5] |

| LogP | 5.53 | [2] |

Synthesis and Characterization

The synthesis of 2,2'-(Octadecylimino)bisethanol can be achieved through the reaction of octadecylamine with ethylene oxide or by the alkylation of diethanolamine with an octadecyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of 2,2'-(Octadecylimino)bisethanol

This protocol describes the synthesis via the reaction of octadecylamine and ethylene oxide.

Materials:

-

Octadecylamine

-

Ethylene oxide

-

Solvent (e.g., toluene)

-

Catalyst (e.g., sodium methoxide)

-

Nitrogen gas

-

Reaction vessel equipped with a stirrer, thermometer, gas inlet, and reflux condenser

Procedure:

-

Charge the reaction vessel with octadecylamine and the solvent.

-

Purge the system with nitrogen gas.

-

Heat the mixture to the desired reaction temperature (typically 120-160 °C) under a nitrogen atmosphere.

-

Add the catalyst to the reaction mixture.

-

Slowly introduce ethylene oxide gas into the reaction mixture while maintaining the temperature. The reaction is exothermic and the addition rate should be controlled to manage the temperature.

-

After the addition of ethylene oxide is complete, continue the reaction for a specified period (e.g., 1-2 hours) to ensure complete conversion.

-

Cool the reaction mixture and neutralize the catalyst with an acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., acetone) to yield pure 2,2'-(Octadecylimino)bisethanol.

Characterization

The synthesized compound can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule, such as the hydroxyl (-OH) and amine (C-N) groups.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight and purity of the compound.[6]

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[6]

Biological Activity and Mechanism of Action

2,2'-(Octadecylimino)bisethanol has been reported to exhibit antimicrobial properties, particularly against bacteria.[7] Its amphiphilic nature is key to its biological activity.

Antimicrobial Activity

The long hydrophobic octadecyl tail can interact with and insert into the lipid bilayer of bacterial cell membranes, while the hydrophilic diethanolamine headgroup remains at the membrane-water interface. This insertion disrupts the integrity of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death. This mechanism is common for many cationic and amphiphilic antimicrobial agents.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the interaction of 2,2'-(Octadecylimino)bisethanol with specific cellular signaling pathways. Its primary mode of action is believed to be the physical disruption of the cell membrane, which is a direct lytic effect rather than a signaling-mediated one. Future research may explore potential downstream effects of membrane stress or the interaction of the molecule with membrane-bound signaling proteins.

Experimental Protocols for Biological Evaluation

To assess the biological activity of 2,2'-(Octadecylimino)bisethanol, standard assays for antimicrobial susceptibility and cytotoxicity can be employed.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12]

Materials:

-

2,2'-(Octadecylimino)bisethanol

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator

Procedure:

-

Prepare a stock solution of 2,2'-(Octadecylimino)bisethanol in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the wells of a 96-well plate using MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a positive control well with bacteria and no compound, and a negative control well with medium only.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible bacterial growth (no turbidity). The optical density can also be measured to quantify growth inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound on mammalian cells.[6][13]

Materials:

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

2,2'-(Octadecylimino)bisethanol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Multi-well plate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of 2,2'-(Octadecylimino)bisethanol in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include untreated control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution at a specific wavelength (usually around 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of 2,2'-(Octadecylimino)bisethanol.

Proposed Mechanism of Antimicrobial Action

Caption: Proposed mechanism of membrane disruption by 2,2'-(Octadecylimino)bisethanol.

Conclusion

2,2'-(Octadecylimino)bisethanol is a molecule with well-defined physicochemical properties and established synthetic routes. Its amphiphilic nature underpins its utility in various industrial applications and is the basis for its observed antimicrobial activity. The primary mechanism of this biological action is proposed to be the physical disruption of bacterial cell membranes. While this provides a strong foundation for its potential use as an antimicrobial agent, further research is warranted to elucidate any specific interactions with cellular signaling pathways and to establish a comprehensive safety and efficacy profile for drug development purposes. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists in this endeavor.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | C22H47NO2 | CID 61494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PROPOXYALATED TALLOW ALKYL DIAMINES (AMINES, <OR> POLYAMINES, LIQUID, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]

- 8. goldbio.com [goldbio.com]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. Determining the cytotoxicity of catanionic surfactant mixtures on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Dissolution of Stearyldiethanolamine in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyldiethanolamine is a tertiary amine with a long alkyl chain, rendering it amphiphilic. It is characterized as a white to almost white waxy solid or powder.[1] Its unique properties make it a compound of interest in various research and development applications, including in the formulation of drug delivery systems.[2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. Adherence to these protocols will help ensure the integrity of the compound and the reliability of downstream applications.

Physicochemical Properties and Solubility Data

A summary of the relevant physicochemical properties and solubility data for this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the behavior of the compound in different solvent systems.

Table 1: Physicochemical Properties and Solubility of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₄₇NO₂ | [3] |

| Molecular Weight | 357.61 g/mol | [4] |

| Appearance | White to almost white waxy solid or powder | [1] |

| Melting Point | Approximately 51°C | [1][5] |

| Solubility in DMSO | 41.67 mg/mL (116.52 mM) | [2][4] |

| Solubility in Ethanol | 100 mg/mL (279.63 mM) | [2][4] |

Safety Precautions

Before handling this compound and the solvents, it is essential to review the Safety Data Sheet (SDS). The following are general safety precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7] this compound may cause skin and eye irritation.[7]

Experimental Protocols

The following are detailed protocols for dissolving this compound in DMSO and ethanol. Due to the waxy nature of the compound, mechanical agitation and/or gentle heating may be necessary to achieve complete dissolution.[2][4]

Protocol for Dissolving this compound in DMSO

This protocol outlines the steps for preparing a stock solution of this compound in DMSO. It is recommended to use a freshly opened bottle of DMSO as it is hygroscopic, and water absorption can affect solubility.[2]

Materials and Equipment:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Spatula

-

Appropriate glass vial with a screw cap

-

Vortex mixer

-

Water bath or heating block set to 37°C

-

Pipettes

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Bring the this compound and DMSO to room temperature if stored refrigerated.

-

Weighing: Accurately weigh the desired amount of this compound using an analytical balance and transfer it to the glass vial.

-

Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration (not exceeding 41.67 mg/mL).

-

Dissolution:

-

Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, place the vial in a water bath or on a heating block set to 37°C for 5-10 minutes.[4] Caution: Do not exceed the recommended temperature.

-

After heating, vortex the solution again for 1-2 minutes.

-

For difficult-to-dissolve batches, sonication in an ultrasonic bath for 5-10 minutes can be beneficial.[2]

-

-

Final Check: Once the solid is completely dissolved, the solution should be clear and free of any visible particulates.

Protocol for Dissolving this compound in Ethanol

This protocol describes the preparation of a this compound stock solution in ethanol. The higher solubility in ethanol allows for the preparation of more concentrated stock solutions.

Materials and Equipment:

-

This compound (solid)

-

Absolute Ethanol (≥99.5%)

-

Analytical balance

-

Spatula

-

Appropriate glass vial with a screw cap

-

Vortex mixer

-

Water bath or heating block set to 37°C

-

Pipettes

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Allow the this compound and ethanol to equilibrate to room temperature.

-

Weighing: Carefully weigh the desired mass of this compound on an analytical balance and add it to the glass vial.

-

Solvent Addition: Add the calculated volume of absolute ethanol to the vial to reach the target concentration (up to 100 mg/mL).

-

Dissolution:

-

Securely cap the vial and vortex the mixture for 1-2 minutes.

-

Check for complete dissolution.

-

If undissolved solid is present, warm the vial in a 37°C water bath or on a heating block for 5-10 minutes.[4]

-

Vortex the warm solution for another 1-2 minutes.

-

Ultrasonication for 5-10 minutes can also be used to facilitate dissolution.[2]

-

-

Final Check: The final solution should be a clear, homogeneous liquid.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the dissolution of this compound.

Caption: Workflow for dissolving this compound.

Storage and Stability

Proper storage of this compound stock solutions is crucial to maintain their stability and prevent degradation or precipitation.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Recommended Duration | Notes |

| -20°C | Up to 1 month | Ensure vials are tightly sealed to prevent solvent evaporation and water absorption. |

| -80°C | Up to 6 months | For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. |

It is advisable to visually inspect the solutions for any signs of precipitation before each use, especially after removal from cold storage. If precipitation has occurred, the solution can be gently warmed and vortexed as described in the protocols to redissolve the compound.

References

Application Notes and Protocols for Stearyldiethanolamine in Oil-in-Water Nanoemulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oil-in-water (O/W) nanoemulsions are advanced drug delivery systems that have garnered significant attention for their potential to enhance the solubility, bioavailability, and targeted delivery of poorly water-soluble therapeutic agents. These kinetically stable, submicron-sized emulsions (typically 20-200 nm) offer a large interfacial area for drug absorption and can be formulated for various administration routes. The selection of surfactants and co-surfactants is critical to the formation and stability of nanoemulsions.